CDK-2 Enzymatic Inhibition: CDK2/Bcl2-IN-1 Outperforms Roscovitine in the Same Biochemical Assay
In a direct head-to-head CDK-2 inhibition assay conducted under identical conditions, CDK2/Bcl2-IN-1 (compound 1) achieved 96.2 ± 1.76% target inhibition at 10 μM with an IC₅₀ of 117.6 ± 1.97 nM, compared to roscovitine (seliciclib), which produced 92.7 ± 1.45% inhibition and an IC₅₀ of 140 ± 2.1 nM [1]. The difference is statistically significant (p ≤ 0.05, unpaired t-test, n = 3 independent trials) [1]. This demonstrates that CDK2/Bcl2-IN-1 is a more potent CDK-2 inhibitor than the classical reference compound roscovitine when measured in the same experimental system.
| Evidence Dimension | CDK-2 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 117.6 ± 1.97 nM; maximum inhibition = 96.2 ± 1.76% at 10 μM |
| Comparator Or Baseline | Roscovitine (seliciclib): IC₅₀ = 140 ± 2.1 nM; maximum inhibition = 92.7 ± 1.45% at 10 μM |
| Quantified Difference | IC₅₀ improvement: 117.6 vs. 140 nM (16% lower IC₅₀); inhibition improvement: 96.2% vs. 92.7% (3.5 percentage points higher); p ≤ 0.05 |
| Conditions | CDK-2 enzymatic assay; compound concentration 10 μM; values expressed as mean ± SD of three independent trials; GraphPad Prism sigmoidal non-linear regression |
Why This Matters
For researchers procuring a CDK-2 inhibitor tool compound, CDK2/Bcl2-IN-1 offers verified superior potency over the widely used reference inhibitor roscovitine in the same assay, eliminating cross-assay variability as a confounding factor.
- [1] Eltamany EE, Nafie MS, Hal DM, Abdel-Kader MS, Abu-Elsaoud AM, Ahmed SA, Ibrahim AK, Badr JM, Abdelhameed RFA. A New Saponin (Zygo-albuside D) from Zygophyllum album Roots Triggers Apoptosis in Non-Small Cell Lung Carcinoma (A549 Cells) through CDK-2 Inhibition. ACS Omega. 2023;8(33):30630-30639. Table 3. View Source
